molecular formula C19H32S2 B14701918 [Bis(hexylsulfanyl)methyl]benzene CAS No. 21056-00-8

[Bis(hexylsulfanyl)methyl]benzene

Cat. No.: B14701918
CAS No.: 21056-00-8
M. Wt: 324.6 g/mol
InChI Key: ZSWUXIBXCRIFDT-UHFFFAOYSA-N
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Description

[Bis(hexylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bis(hexylsulfanyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(hexylsulfanyl)methyl]benzene typically involves the reaction of benzyl chloride with hexyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the hexylsulfanyl group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloride and hexyl mercaptan are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and recrystallization, to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

[Bis(hexylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the hexylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C

    Reduction: Lithium aluminum hydride; anhydrous ether; 0°C to room temperature

    Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

[Bis(hexylsulfanyl)methyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of [Bis(hexylsulfanyl)methyl]benzene involves its interaction with molecular targets through its hexylsulfanyl groups. These groups can form strong interactions with metal ions and other electrophilic species, making the compound useful in catalysis and as a ligand in coordination chemistry. The benzene ring allows for π-π interactions with aromatic systems, enhancing its binding affinity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [Bis(ethylsulfanyl)methyl]benzene
  • [Bis(propylsulfanyl)methyl]benzene
  • [Bis(butylsulfanyl)methyl]benzene

Uniqueness

Compared to its analogs, [Bis(hexylsulfanyl)methyl]benzene has longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. The hexyl groups provide increased hydrophobicity, making the compound more suitable for applications in non-polar environments and enhancing its potential as a surfactant or in hydrophobic drug delivery systems.

Properties

CAS No.

21056-00-8

Molecular Formula

C19H32S2

Molecular Weight

324.6 g/mol

IUPAC Name

bis(hexylsulfanyl)methylbenzene

InChI

InChI=1S/C19H32S2/c1-3-5-7-12-16-20-19(18-14-10-9-11-15-18)21-17-13-8-6-4-2/h9-11,14-15,19H,3-8,12-13,16-17H2,1-2H3

InChI Key

ZSWUXIBXCRIFDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(C1=CC=CC=C1)SCCCCCC

Origin of Product

United States

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